![molecular formula C27H33NO B2453778 2,2-dimethyl-N-[4-(3-phenyl-1-adamantyl)phenyl]propanamide CAS No. 313508-95-1](/img/structure/B2453778.png)
2,2-dimethyl-N-[4-(3-phenyl-1-adamantyl)phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-dimethyl-N-[4-(3-phenyl-1-adamantyl)phenyl]propanamide, also known as DAPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DAPA is a derivative of adamantane, a tricyclic hydrocarbon that has been used in the development of antiviral drugs and other pharmaceuticals. DAPA's unique molecular structure has made it a promising candidate for further study in the areas of drug development, biochemical research, and more.
Applications De Recherche Scientifique
Biomedical Applications
Graphene and Its Derivatives in Biomedicine: GNF-Pf-797 belongs to the graphene family, which includes graphene oxide (GO), reduced graphene oxide (rGO), and other derivatives. These materials have gained attention due to their exceptional properties, such as excellent optical, electronic, thermal, and mechanical characteristics . In the biomedical field, GNF-Pf-797 has shown promise in the following areas:
Safety Considerations and Future Directions
Biocompatibility and Toxicity:Monteiro Magne, T., Vieira, T. O., Alencar, L. M. R., et al. (2022). Graphene and its derivatives: understanding the main chemical and medicinal chemistry roles for biomedical applications. Journal of Nanostructure in Chemistry, 12, 693–727. Read more
Mécanisme D'action
Target of Action
GNF-Pf-797, also known as N-(4-((1s,3r,5R,7S)-3-phenyladamantan-1-yl)phenyl)pivalamide, is primarily targeted towards the p21-activated kinase 4 (PAK4) . PAK4 is a serine/threonine protein kinase that plays a crucial role in various cellular processes, including cytoskeleton reorganization, cell proliferation, gene transcription, carcinogenic transformation, and cell invasion .
Mode of Action
GNF-Pf-797 acts as a potent inhibitor of PAK4 . It binds to the PAK4 protein and inhibits its activity . This inhibition disrupts the downstream signaling pathways activated by PAK4, including the STAT5, PI3K/AKT, and MAPK/ERK pathways .
Biochemical Pathways
The inhibition of PAK4 by GNF-Pf-797 leads to the downregulation of the PAK4/c-Src/EGFR/cyclin D1 pathway . This pathway is crucial for cell proliferation, especially in cancer cells. By inhibiting this pathway, GNF-Pf-797 effectively suppresses the proliferation of cells .
Result of Action
The inhibition of PAK4 and its downstream pathways by GNF-Pf-797 results in the suppression of cell proliferation . Specifically, it has been shown to effectively suppress the proliferation of human gastric cancer cells . Moreover, GNF-Pf-797 induces apoptosis, or programmed cell death, in these cells .
Propriétés
IUPAC Name |
2,2-dimethyl-N-[4-(3-phenyl-1-adamantyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33NO/c1-25(2,3)24(29)28-23-11-9-22(10-12-23)27-16-19-13-20(17-27)15-26(14-19,18-27)21-7-5-4-6-8-21/h4-12,19-20H,13-18H2,1-3H3,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDOXDIVBJJJYNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-N-[4-(3-phenyl-1-adamantyl)phenyl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

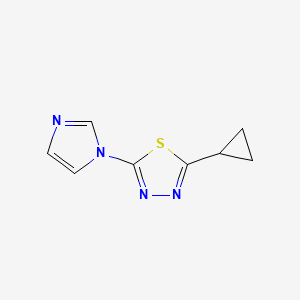

![N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2453699.png)
![2-hydroxydibenzo[b,e]oxepin-11(6H)-one](/img/structure/B2453700.png)

![N-(4-(2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2453703.png)
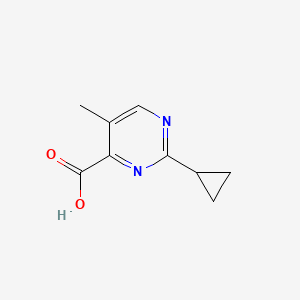

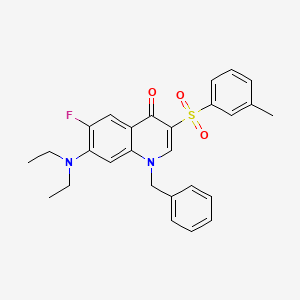
![5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]-2-[(3-methylphenyl)methyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B2453708.png)
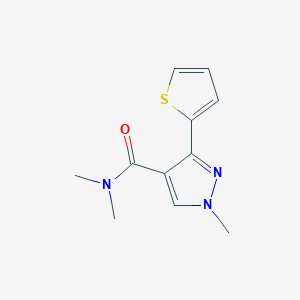
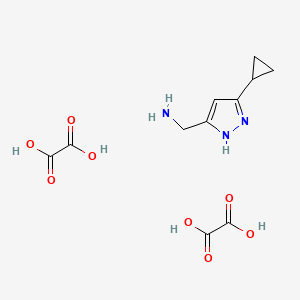

![8-bromo-1-(2-ethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2453718.png)